molecular formula C9H14N2O B1595928 1-(pyridin-2-ylmethylamino)propan-2-ol CAS No. 68892-16-0

1-(pyridin-2-ylmethylamino)propan-2-ol

Cat. No.: B1595928
CAS No.: 68892-16-0
M. Wt: 166.22 g/mol
InChI Key: SVJCONVIKRDPJV-UHFFFAOYSA-N
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Description

1-(Pyridin-2-ylmethylamino)propan-2-ol is a secondary alcohol derivative featuring a pyridine ring linked via a methylamino group to a propan-2-ol moiety. Its molecular formula is C₁₀H₁₄N₂O, with a molecular weight of 192.22 g/mol (assuming structural similarity to the propan-1-ol isomer reported in ) . The compound’s structure combines a polar propan-2-ol group, which facilitates hydrogen bonding, with the aromatic pyridine ring, enabling π-π interactions.

Properties

CAS No.

68892-16-0

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

1-(pyridin-2-ylmethylamino)propan-2-ol

InChI

InChI=1S/C9H14N2O/c1-8(12)6-10-7-9-4-2-3-5-11-9/h2-5,8,10,12H,6-7H2,1H3

InChI Key

SVJCONVIKRDPJV-UHFFFAOYSA-N

SMILES

CC(CNCC1=CC=CC=N1)O

Canonical SMILES

CC(CNCC1=CC=CC=N1)O

Other CAS No.

68892-16-0

Origin of Product

United States

Preparation Methods

The synthesis of 1-(pyridin-2-ylmethylamino)propan-2-ol typically involves the reaction of pyridine-2-carbaldehyde with 2-amino-1-propanol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity .

Chemical Reactions Analysis

1-(Pyridin-2-ylmethylamino)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution.

Scientific Research Applications

1-(Pyridin-2-ylmethylamino)propan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(pyridin-2-ylmethylamino)propan-2-ol exerts its effects involves its ability to scavenge reactive oxygen species (ROS) and reduce oxidative stress. The compound can form complexes with metal ions, which enhances its antioxidant properties. These complexes can decompose ROS, thereby protecting cells from oxidative damage. The molecular targets and pathways involved include the superoxide dismutase and catalase activities, which are mimicked by the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of 1-(pyridin-2-ylmethylamino)propan-2-ol can be contextualized by comparing it to related compounds, as outlined below:

Table 1: Comparison of this compound with Analogous Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological Activity/Applications References
This compound C₁₀H₁₄N₂O 192.22 Pyridine, methylamino linker, propan-2-ol Not explicitly reported (inference: potential adrenolytic/antiarrhythmic activity)
2-[(Pyridin-2-yl)methyl]aminopropan-1-ol C₁₀H₁₄N₂O 192.22 Positional isomer (propan-1-ol) Unknown; structural isomerism may alter solubility/bioavailability
1-(1H-Indol-3-yloxy)propan-2-ol C₁₁H₁₃NO₂ 191.23 Indole ring, propan-2-ol linker Antifungal, antimicrobial (hypothesized)
Oteseconazole (MMV1634386) C₂₄H₂₀F₅N₅O₂ 529.44 Difluorophenyl, tetrazolyl, pyridinyl-propan-2-ol Antifungal (CYP51 inhibitor)
(2R,S)-1-(6-Methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol C₂₃H₂₉N₃O₆ 443.50 Indolyloxy, ethylamino-propan-2-ol, multiple methoxy groups α₁/β₁-Adrenoceptor binding, antiarrhythmic

Key Comparative Insights

Positional Isomerism: The propan-1-ol isomer (2-[(pyridin-2-yl)methyl]aminopropan-1-ol) shares the same molecular formula as the target compound but differs in hydroxyl group placement. This minor structural variation can significantly impact hydrogen-bonding capacity, solubility, and receptor interactions .

Heterocyclic Substitution: Pyridine vs. Oteseconazole: The addition of a trifluoroethoxy-phenyl group and tetrazole moiety in oteseconazole increases molecular complexity and specificity for fungal CYP51, highlighting how bulky substituents enhance target selectivity .

Pharmacological Diversity: Adrenolytic Activity: Compounds like (2R,S)-1-(6-methoxy-indol-5-yloxy)-propan-2-ol derivatives exhibit α₁/β₁-adrenoceptor affinity, suggesting that the propan-2-ol scaffold paired with aromatic systems is conducive to cardiovascular applications (e.g., antiarrhythmic effects) . Antifungal Activity: Oteseconazole’s propan-2-ol group acts as a linker between its pyridine ring and pharmacophoric groups, enabling optimal orientation for CYP51 inhibition .

Synthetic Accessibility: Propan-2-ol derivatives with simpler structures (e.g., this compound) may offer synthetic advantages over highly substituted analogs like oteseconazole, which require multi-step routes to incorporate fluorinated and heterocyclic groups .

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